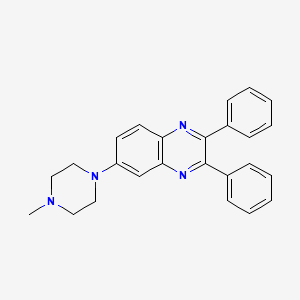

N-(2-羟基-2,2-二(噻吩-2-基)乙基)-3-(4-(甲磺基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves complex organic reactions. For instance, the preparation of similar sulfonamide compounds has been achieved through various methods, including biocatalysis using microorganisms like Actinoplanes missouriensis to produce mammalian metabolites of related compounds for structural characterization (Zmijewski et al., 2006). Additionally, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been utilized as reagents for synthesizing furanones, demonstrating the versatility of sulfonamide-based reagents in organic synthesis (Tanaka et al., 1984).

Molecular Structure Analysis

Molecular structure analysis is pivotal for understanding the behavior and reactivity of a compound. Studies involving quantum chemical analysis, such as those conducted on bicalutamide, a compound with structural similarities, help in understanding the electronic structure, molecular orbitals, and steric energy, which are critical for predicting the compound's chemical behavior (Otuokere & Amaku, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide and related compounds are diverse. For example, the Lossen rearrangement has been applied to synthesize hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, showcasing the compound's versatility in organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical application. Crystallographic studies provide insights into the arrangement of molecules in the solid state and the intermolecular forces that stabilize these structures, as seen in studies of related compounds (Sharma et al., 2016).

科学研究应用

药物代谢中的生物催化

生物催化已应用于药物代谢,例如使用微生物系统产生哺乳动物代谢物的双芳基双磺酰胺化合物。这种方法支持代谢物的完整结构表征,这对于理解药物在生物系统中的行为至关重要。例如,LY451395,一种对AMPA受体具有强效和选择性增效作用的药物,被Actinoplanes missouriensis代谢产生多种哺乳动物代谢物。这些代谢物被结构表征,为了解药物的代谢途径提供了见解,并有助于在临床调查中监测和定量药物代谢物(Zmijewski et al., 2006)。

碳酸酐酶抑制

研究了含有噻吩基团的磺胺化合物以及它们对碳酸酐酶的抑制活性。这些抑制剂在各种治疗应用中起着至关重要的作用,包括治疗青光眼、癫痫和高原反应。新的含有4-磺酰基苯基-甲硫脲骨架的磺胺化合物表现出对碳酸酐酶同功酶的强效抑制活性,表明它们有望开发出具有改善水溶性和药代动力学特性的新治疗剂(Casini et al., 2002)。

腐蚀抑制

噻吩衍生物也被研究用于腐蚀抑制,这对于保护金属在酸性环境中至关重要。含有噻吩单元的席夫碱化合物在抑制铁在酸性溶液中的腐蚀方面表现出显著的效率。这些化合物在金属表面的吸附,遵循朗缪尔等温线,表明它们有潜力在工业应用中延长金属结构和部件的寿命(Daoud et al., 2014)。

抗菌和抗心律失常活性

对噻吩和磺胺基衍生物的研究已扩展到探索它们的抗菌和抗心律失常性能。这些化合物已被合成并测试其生物活性,揭示了它们作为新的治疗剂对抗各种细菌感染和心律失常的潜力。它们在这些领域的有效性突显了结构修饰以增强生物活性和对特定靶点的选择性的重要性(Gomez-Monterrey et al., 2011; Lis et al., 1987)。

属性

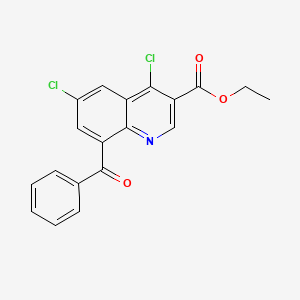

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S3/c1-28(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23,17-4-2-12-26-17)18-5-3-13-27-18/h2-7,9-10,12-13,23H,8,11,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSGDZDJTXRIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)